2-(5-chloro-2-hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-chloro-2-hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C15H14ClNO3 and its molecular weight is 291.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysical Properties and Fluorescence
The study of photophysical properties and fluorescence of chromophores similar to the compound of interest reveals insights into their excited-state intramolecular proton transfer characteristics, solvent polarity sensitivity, and thermal stability. These properties make them valuable for applications in materials science, specifically in developing fluorescent materials and sensors. For instance, Deshmukh and Sekar (2015) explored the photophysical behavior of related chromophores, highlighting their fluorescence and sensitivity to solvent polarity, supported by Density Functional Theory computations to understand their electronic and photophysical properties (Deshmukh & Sekar, 2015).
Synthesis and Structural Analysis
Research on the synthesis and structural analysis of isoindole-1,3-dione analogues and derivatives provides valuable information for the development of new materials with potential applications in pharmaceuticals, agrochemicals, and organic electronics. Tan et al. (2014) presented the synthesis of new polysubstituted isoindole-1,3-diones, offering insights into their structural determinants through X-ray diffraction analysis. Such studies are crucial for understanding the chemical behavior and potential utility of these compounds in various domains (Tan et al., 2014).
Antimicrobial Screening
The exploration of novel chemical entities for antimicrobial applications is an ongoing area of research. Jain et al. (2006) synthesized novel azaimidoxy compounds, including derivatives similar to the compound of interest, and evaluated their antimicrobial activities. Such studies underscore the potential of these compounds as chemotherapeutic agents, expanding our arsenal against microbial resistance (Jain, Nagda, & Talesara, 2006).
Material Science and Electronics
Conjugated polyelectrolytes (CPEs) based on isoindole-dione backbones have been investigated for their electron transport properties in polymer solar cells. Hu et al. (2015) synthesized an n-type conjugated polyelectrolyte demonstrating its utility as an electron transport layer in inverted polymer solar cells. The unique electronic structure of the DPP (diketopyrrolopyrrole) backbone contributes to high electron mobility and conductivity, highlighting the compound's potential in enhancing the efficiency of organic electronic devices (Hu et al., 2015).
Properties
IUPAC Name |
2-(5-chloro-2-hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-8-3-2-4-10-13(8)15(20)17(14(10)19)11-7-9(16)5-6-12(11)18/h2-3,5-8,10,13,18H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYGQEBBBWTAHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CCC2C1C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.